3-Isothiazolemethanamine

Description

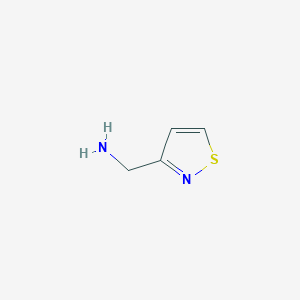

Structure

3D Structure

Properties

IUPAC Name |

1,2-thiazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c5-3-4-1-2-7-6-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGCCKCEAWBXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627215 | |

| Record name | 1-(1,2-Thiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40064-68-4 | |

| Record name | 1-(1,2-Thiazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,2-thiazol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isothiazolemethanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isothiazolemethanamine, also known as (isothiazol-3-yl)methanamine, is a heterocyclic amine containing an isothiazole ring. The isothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 3-Isothiazolemethanamine, aimed at supporting research and development efforts in the pharmaceutical and life sciences.

Chemical Structure and Properties

The structural formula of 3-Isothiazolemethanamine is characterized by a primary amine group attached to a methyl group at the 3-position of the isothiazole ring.

Structure:

A summary of the key chemical and physical properties of 3-Isothiazolemethanamine is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 g/mol |

| CAS Number | 40064-68-4 |

| Boiling Point | 120 °C[1] |

| Density | 1.239 g/cm³[1] |

| Melting Point | Not reported |

| Solubility | Not reported |

| pKa | 7.62 ± 0.29 (Predicted) |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 3-Isothiazolemethanamine is expected to show distinct signals for the protons on the isothiazole ring and the aminomethyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (aminomethyl) | 3.5 - 4.5 | Singlet |

| -NH₂ (amino) | 1.5 - 3.5 (broad) | Singlet |

| H4 (isothiazole ring) | 7.0 - 7.5 | Doublet |

| H5 (isothiazole ring) | 8.5 - 9.0 | Doublet |

Note: The chemical shifts of amine protons can be highly variable and are dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would provide insights into the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂- (aminomethyl) | 40 - 50 |

| C3 (isothiazole ring) | 155 - 165 |

| C4 (isothiazole ring) | 120 - 130 |

| C5 (isothiazole ring) | 145 - 155 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3-Isothiazolemethanamine would exhibit characteristic absorption bands for its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (isothiazole) | 1500 - 1600 | Medium |

| C=C Stretch (isothiazole) | 1400 - 1500 | Medium |

| N-H Bend (amine) | 1550 - 1650 | Strong |

Mass Spectrometry (Predicted)

In a mass spectrum, 3-Isothiazolemethanamine would be expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the isothiazole ring.

| Fragment Ion | Predicted m/z |

| [M]⁺ | 114 |

| [M - NH₂]⁺ | 98 |

| [M - CH₂NH₂]⁺ | 84 |

| [C₃H₂NS]⁺ (isothiazole ring fragment) | 84 |

Experimental Protocols

Synthesis of 3-Isothiazolemethanamine via Reduction of Isothiazole-3-carbonitrile

A plausible and common method for the synthesis of 3-Isothiazolemethanamine is the reduction of isothiazole-3-carbonitrile.[2]

Reaction Scheme:

Materials:

-

Isothiazole-3-carbonitrile

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF) or other appropriate aprotic solvent

-

Water

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane/methanol mixture (e.g., 95:5)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of isothiazole-3-carbonitrile in anhydrous THF to the LiAlH₄ suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then water again.[2]

-

Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 3-Isothiazolemethanamine by column chromatography on silica gel using a suitable eluent system, such as a dichloromethane/methanol mixture.[2]

Experimental Workflow:

Biological Activity and Potential Applications

The isothiazole ring is a known pharmacophore, and its derivatives have been investigated for a range of biological activities. While specific studies on 3-Isothiazolemethanamine are limited, its structural similarity to other neuroactive compounds suggests potential interactions with biological targets.

GABA Receptor Modulation

The structural resemblance of the aminomethyl group on a five-membered heterocycle to γ-aminobutyric acid (GABA) suggests that 3-Isothiazolemethanamine could potentially interact with GABA receptors. Isothiazole-containing analogs of muscimol, a potent GABAA receptor agonist, have been synthesized and studied.[3] Further investigation is required to determine if 3-Isothiazolemethanamine exhibits any agonist or antagonist activity at GABA receptors.

Dopamine Receptor Modulation

Derivatives of isothiazole have also been explored as ligands for dopamine receptors. The development of selective ligands for dopamine receptor subtypes is a key area of research for the treatment of various neurological and psychiatric disorders. The potential for 3-Isothiazolemethanamine to interact with dopamine receptors warrants further investigation.

Signaling Pathway Hypothesis:

Conclusion

3-Isothiazolemethanamine is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide has summarized its known chemical properties and provided predicted spectroscopic data to aid in its identification and characterization. The outlined synthetic protocol offers a practical route for its preparation. Future research should focus on the experimental validation of its physicochemical properties, a thorough spectroscopic analysis, and the exploration of its biological activity, particularly its potential modulation of GABA and dopamine receptors. Such studies will be crucial in determining the therapeutic potential of this and structurally related compounds.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Isothiazolemethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes and characterization of 3-Isothiazolemethanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. This document details established experimental protocols and summarizes key analytical data.

Introduction

3-Isothiazolemethanamine, also known as (isothiazol-3-yl)methanamine, is a primary amine featuring the isothiazole heterocyclic scaffold. The isothiazole ring is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of an aminomethyl group at the 3-position provides a key vector for further chemical modification and interaction with biological targets. This guide outlines the primary methods for the synthesis of this compound and the expected analytical characterization data.

Synthesis of 3-Isothiazolemethanamine

The synthesis of 3-Isothiazolemethanamine can be effectively achieved through two principal pathways starting from readily available isothiazole precursors: the reduction of 3-cyanoisothiazole or the reductive amination of 3-isothiazolecarboxaldehyde.

Method 1: Reduction of 3-Cyanoisothiazole

A common and efficient method for the preparation of 3-Isothiazolemethanamine is the reduction of 3-cyanoisothiazole using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[1][2][3] This reaction proceeds via the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond of the nitrile group.

Reaction Scheme:

References

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Isothiazolemethanamine

This guide provides a comprehensive overview of the spectroscopic data for 3-Isothiazolemethanamine, tailored for researchers, scientists, and professionals in drug development. The following sections detail predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for 3-Isothiazolemethanamine, this section presents predicted data based on established spectroscopic principles and computational models. This information serves as a valuable reference for the identification and characterization of this compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: Predicted ¹H NMR Data for 3-Isothiazolemethanamine

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.75 | Doublet | 1H | H5 (Isothiazole ring) |

| ~7.20 | Doublet | 1H | H4 (Isothiazole ring) |

| ~4.10 | Singlet | 2H | CH₂ (Methylene) |

| ~1.80 | Broad Singlet | 2H | NH₂ (Amine) |

Table 2: Predicted ¹³C NMR Data for 3-Isothiazolemethanamine

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 | C3 (Isothiazole ring) |

| ~152.0 | C5 (Isothiazole ring) |

| ~122.5 | C4 (Isothiazole ring) |

| ~40.0 | CH₂ (Methylene) |

1.2. Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3-Isothiazolemethanamine

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400 - 3250 | Medium | N-H Stretch | Primary Amine (NH₂) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic (Isothiazole) |

| 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic (CH₂) |

| 1650 - 1580 | Medium | N-H Bend | Primary Amine (NH₂) |

| 1550 - 1450 | Medium-Strong | C=N & C=C Stretch | Isothiazole Ring |

| 1400 - 1300 | Medium | C-N Stretch | Amine |

| 800 - 700 | Strong | C-S Stretch | Isothiazole Ring |

1.3. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 3-Isothiazolemethanamine

| m/z | Ion | Notes |

| 114 | [M]⁺ | Molecular Ion |

| 113 | [M-H]⁺ | Loss of a hydrogen radical |

| 98 | [M-NH₂]⁺ | Loss of the amino group |

| 85 | [C₃H₃NS]⁺ | Isothiazole ring fragment |

| 84 | [C₄H₄N]⁺ | Loss of HS radical |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation A sufficient amount of the 3-Isothiazolemethanamine sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not provide a suitable reference signal.[2]

2.1.2. Instrument Setup and Data Acquisition The NMR spectrometer is set up by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity.[1]

-

For ¹H NMR: A standard single-pulse experiment is typically used.[3] Key acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.[4] The number of scans can range from 8 to 64 to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).[5] Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) and a longer relaxation delay (2-5 seconds) are often necessary.[1][4]

2.1.3. Data Processing The acquired Free Induction Decay (FID) is processed by applying a Fourier transform.[1] The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm or the residual solvent peak.[1] For ¹H NMR, the signals are integrated to determine the relative number of protons.[2]

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1. Sample Preparation For a solid sample like 3-Isothiazolemethanamine, one of the following methods is typically used:

-

KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

-

Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

2.2.2. Data Acquisition A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded.[8] The prepared sample is then placed in the instrument's sample holder, and the infrared spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[8]

2.2.3. Data Processing The sample interferogram is ratioed against the background interferogram, and a Fourier transform is applied to generate the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).[9]

2.3. Mass Spectrometry (MS)

2.3.1. Sample Preparation A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, typically at a concentration of about 1 mg/mL.[10] This solution is then further diluted to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.[10]

2.3.2. Ionization and Mass Analysis The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[11]

-

Ionization: For a relatively small organic molecule, Electron Impact (EI) is a common ionization technique. In EI, high-energy electrons bombard the sample molecules in the gas phase, causing them to ionize and fragment.[11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[12]

2.3.3. Data Interpretation The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), which provides the molecular weight of the compound. Other peaks in the spectrum represent fragment ions, and their masses can be used to deduce the structure of the molecule.[11]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using the spectroscopic techniques discussed.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mse.washington.edu [mse.washington.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. fiveable.me [fiveable.me]

The Isothiazole Scaffold: A Journey from Discovery to Diverse Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has carved a significant niche in the landscape of medicinal chemistry. First described in 1956, this versatile scaffold has since been incorporated into a wide array of therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged structure in the design of enzyme inhibitors and receptor modulators. This technical guide provides a comprehensive overview of the discovery and history of isothiazole compounds in medicinal chemistry, detailing key milestones, therapeutic applications, and the experimental underpinnings of their development.

A Historical Perspective: The Dawn of Isothiazole Chemistry

The journey of isothiazole in science began in 1956 , with the first reported synthesis of the parent heterocycle.[1] The initial preparation involved the oxidation of 5-amino-1,2-benzisothiazole with potassium permanganate, followed by decarboxylation.[2][3] This seminal work laid the foundation for the exploration of isothiazole chemistry and the subsequent discovery of its diverse biological properties.

Early investigations into isothiazole derivatives quickly revealed their potential as bioactive molecules. These pioneering studies paved the way for the development of isothiazole-containing compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects.[2][4] The inherent stability of the isothiazole ring, coupled with the ability to readily introduce a variety of substituents, made it an attractive scaffold for medicinal chemists.

Isothiazoles in Neuropsychiatry: The Rise of Atypical Antipsychotics

Perhaps the most prominent success story of isothiazole in medicinal chemistry is its application in the development of atypical antipsychotics. Two notable examples, Ziprasidone and Perospirone, have become important therapeutic options for the management of schizophrenia and other psychiatric disorders.

Ziprasidone

Ziprasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotic activity. It also exhibits high affinity for the 5-HT1A receptor, where it acts as an agonist.[5] This multi-receptor profile is believed to contribute to its efficacy against both the positive and negative symptoms of schizophrenia, with a relatively low propensity for extrapyramidal side effects.

| Receptor Subtype | Species | Ki (nM) |

| Dopamine D2 | Rat | 4.8 |

| Serotonin 5-HT2A | Rat | 0.42 |

| Serotonin 5-HT1A | Rat | 3.4 |

Synthesis of Ziprasidone:

A common synthetic route to Ziprasidone involves the condensation of 6-chloro-5-(2-chloroethyl)oxindole with 1-(1,2-benzisothiazol-3-yl)piperazine.[6][7][8]

-

Step 1: Synthesis of 6-chloro-5-(2-chloroethyl)oxindole: 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 6-chloro-5-(chloroacetyl)oxindole. Subsequent reduction of the ketone functionality, for instance with triethylsilane in the presence of trifluoroacetic acid, affords the desired intermediate.[6][7]

-

Step 2: Synthesis of 1-(1,2-benzisothiazol-3-yl)piperazine: This intermediate is prepared by the reaction of 3-chloro-1,2-benzisothiazole with an excess of piperazine.

-

Step 3: Final Condensation: 6-chloro-5-(2-chloroethyl)oxindole and 1-(1,2-benzisothiazol-3-yl)piperazine are heated in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., water or methyl isobutyl ketone) to yield Ziprasidone.[8] The final product can be converted to its hydrochloride salt for pharmaceutical use.[8]

Radioligand Binding Assay for Dopamine D2 Receptors:

This protocol outlines a general procedure for determining the binding affinity of a test compound like Ziprasidone to the dopamine D2 receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor or from a tissue source rich in these receptors (e.g., rat striatum). The cells or tissue are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7][8][9]

-

Binding Assay: In a 96-well plate, the membrane preparation is incubated with a radiolabeled ligand specific for the D2 receptor (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound (e.g., Ziprasidone).[7][10]

-

Incubation and Filtration: The plate is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed to remove unbound radioligand.[8][9]

-

Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[7]

Perospirone

Perospirone, another atypical antipsychotic, also features a benzisothiazole moiety. Similar to Ziprasidone, it acts as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors. Additionally, it is a partial agonist at the 5-HT1A receptor.

Synthesis of Perospirone:

The synthesis of Perospirone typically involves the coupling of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and an N-substituted cis-1,2-cyclohexanedicarboximide derivative.

-

Step 1: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole: This intermediate is prepared by the reaction of 3-chloro-1,2-benzisothiazole with piperazine in a suitable solvent such as ethanol at an elevated temperature.[11]

-

Step 2: Synthesis of N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximide: This is synthesized by the reaction of cis-1,2-cyclohexanedicarboxylic anhydride with 4-aminobutanol, followed by bromination of the resulting alcohol.

-

Step 3: Final Condensation: The two intermediates are reacted together in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield Perospirone.[11]

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux Assay):

This protocol describes a method to assess the antagonist activity of a compound like Perospirone at the 5-HT2A receptor.

-

Cell Culture: A cell line stably expressing the human 5-HT2A receptor is used. These cells are cultured under standard conditions.[2]

-

Assay Procedure: The cells are loaded with a calcium-sensitive fluorescent dye. The test compound (Perospirone) is then added to the cells and incubated. Subsequently, a known agonist of the 5-HT2A receptor (e.g., serotonin) is added to stimulate the receptor.

-

Data Acquisition and Analysis: The change in intracellular calcium concentration is measured using a fluorescence plate reader. The ability of the test compound to inhibit the agonist-induced calcium flux is determined, and an IC50 value is calculated.[12]

Isothiazoles in Oncology: Targeting Kinase Signaling

The versatility of the isothiazole scaffold extends beyond neuropsychiatry into the realm of oncology. Isothiazole-based compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer.

TrkA Kinase Inhibitors

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a role in the growth and survival of certain tumors. Isothiazole derivatives have been identified as potent inhibitors of TrkA.

| Compound ID | TrkA Kinase IC50 (nM) |

| Lead Compound | 7 |

| Analog 6-1a | 3 |

| Analog 6-1b | 4 |

Data from a high-throughput screening campaign and subsequent optimization.[11]

General Synthesis of Isothiazole Kinase Inhibitors:

The synthesis of isothiazole-based kinase inhibitors often involves a modular approach, where the isothiazole core is functionalized with various substituents to optimize potency and selectivity. A common strategy is the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.

-

Suzuki-Miyaura Coupling Protocol:

-

To a reaction vessel, add the isothiazole halide (e.g., 4-bromo-isothiazole derivative) (1.0 eq.), the boronic acid or ester coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

The vessel is purged with an inert gas (e.g., argon).

-

Anhydrous solvent (e.g., dioxane/water mixture) is added.

-

The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[13]

-

PI3K/AKT/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival that is frequently hyperactivated in cancer. Several isothiazole-containing compounds have been developed as inhibitors of this pathway.

| Compound ID | Target | IC50 (µM) |

| Compound 18 | PI3K/mTOR | 0.50 - 4.75 |

| Compound 22 | PI3Kβ | 0.02 |

| Compound 24 | PI3K | 0.00233 |

IC50 values against various cancer cell lines or specific kinase isoforms.[14]

Other Therapeutic Applications

The therapeutic potential of isothiazole derivatives extends to other areas as well, including:

-

Anti-inflammatory agents: Some isothiazole derivatives have shown promising anti-inflammatory activity in preclinical models.[4][15]

-

Antiviral agents: Isothiazole-containing compounds have been investigated for their antiviral properties.

-

Antimicrobial agents: The isothiazole scaffold is present in some compounds with antibacterial and antifungal activity.

Conclusion

Since its discovery in the mid-20th century, the isothiazole ring has proven to be a remarkably fruitful scaffold in medicinal chemistry. From its initial applications to its prominent role in modern antipsychotic and anticancer drug discovery, the isothiazole moiety continues to be a source of novel therapeutic agents. The ability to readily modify the isothiazole core and the diverse range of biological targets it can modulate ensure that this versatile heterocycle will remain an important building block in the development of new medicines for the foreseeable future. The ongoing exploration of isothiazole chemistry promises to uncover even more therapeutic applications, further solidifying its legacy in the annals of drug discovery.

References

- 1. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. innoprot.com [innoprot.com]

- 13. benchchem.com [benchchem.com]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isothiazole Scaffold: A Cornerstone in Modern Drug Discovery and Agrochemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1][2] Its unique electronic properties and versatile substitution patterns have led to the development of a diverse array of biologically active compounds.[3][4] This technical guide provides a comprehensive overview of the biological significance of the isothiazole core, detailing its applications, mechanisms of action, and the experimental methodologies used in its evaluation.

Therapeutic Applications of Isothiazole Derivatives

The isothiazole nucleus is a key pharmacophore in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][5]

Anticancer Activity

Isothiazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.[6][7]

Mechanism of Action: PI3K/AKT/mTOR and STAT3 Pathway Inhibition

A significant number of isothiazole-containing compounds exert their anticancer effects by targeting the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[6][8][9] Aberrant activation of these pathways is a hallmark of many cancers, leading to uncontrolled cell growth, survival, and metastasis.[8][10][11]

// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isothiazole [label="Isothiazole\nDerivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; AKT -> mTOR [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Isothiazole -> PI3K [label=" inhibits", color="#EA4335"]; Isothiazole -> mTOR [label=" inhibits", color="#EA4335"]; } caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Isothiazole Derivatives.

// Nodes Cytokine [label="Cytokine (e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3_inactive [label="STAT3", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124"]; STAT3_active [label="p-STAT3", shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="p-STAT3 Dimer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription\n(Proliferation, Survival)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isothiazole [label="Isothiazole\nDerivative", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled];

// Edges Cytokine -> Receptor [color="#5F6368"]; Receptor -> JAK [label=" activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; JAK -> STAT3_inactive [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; STAT3_inactive -> STAT3_active [style=invis]; STAT3_active -> Dimer [label=" dimerizes", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Dimer -> Nucleus [label=" translocates to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Nucleus -> Gene [color="#5F6368"]; Isothiazole -> STAT3_active [label=" inhibits\ndimerization", color="#EA4335"]; } caption: STAT3 Signaling Pathway Inhibition by Isothiazole Derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected isothiazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3b | Leukemia (HL-60) | 0.086 (PI3Kα) | [6][7] |

| 3e | Leukemia (HL-60) | 0.221 (mTOR) | [6][7] |

| Compound 19 | Breast (MCF-7), Glioblastoma (U87 MG), Lung (A549), Colon (HCT116) | 0.30 - 0.45 | [8] |

| Compound 18 | Breast (MCF-7), Glioblastoma (U-87 MG), Lung (A549), Colon (HCT-116) | 0.50 - 4.75 | [8] |

| 4m | Pancreatic (BxPC-3) | <10 | [12] |

| 4n | Pancreatic (BxPC-3) | <10 | [12] |

| 4r | Pancreatic (BxPC-3) | <10 | [12] |

| 4n | Melanoma (A375), Cervical (HeLa), Breast (MCF-7) | 0.87 (A375), 1.38 (HeLa), 1.13 (MCF-7) | [13] |

| 4i | Osteosarcoma (SaOS-2) | 0.190 (µg/mL) | [14] |

Antiviral Activity

Isothiazole derivatives have also demonstrated significant potential as antiviral agents, with activity reported against a range of RNA and DNA viruses.[1][15][16]

Quantitative Data on Antiviral Activity

The table below presents the antiviral activity of representative isothiazole compounds.

| Compound | Virus | EC50 (µg/mL) | Selectivity Index (SI) | Reference |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 2 | >10 | - | [1][16] |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 39 | 2 | >5 | [1][16] |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 86 | 2 | >5 | [1][16] |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinovirus 89 | 2 | >5 | [1][16] |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Coxsackie B1 | 2 | >5 | [1][16] |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Measles virus | 2 | >5 | [1][16] |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1 | - | 223 | [15][16] |

| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | Poliovirus 1 | - | 828 | [15][16] |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Echovirus 9 | - | 334 | [15][16] |

| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | Echovirus 9 | - | 200 | [15][16] |

Agrochemical Applications of Isothiazole Derivatives

The isothiazole scaffold is a critical component in the development of modern agrochemicals, particularly fungicides.[3][17]

Fungicidal Activity

Isothiazole-based fungicides are effective against a broad spectrum of plant pathogens, including devastating oomycetes.[18][19]

Mechanism of Action: Systemic Acquired Resistance (SAR) and Oxysterol-Binding Protein (OSBP) Inhibition

Certain 3,4-dichloroisothiazole derivatives, such as Isotianil, do not possess direct fungicidal activity but instead induce Systemic Acquired Resistance (SAR) in plants.[3][17][20] This involves priming the plant's natural defense mechanisms, leading to a more robust and rapid response upon pathogen attack.[21][22] Other isothiazole-thiazole derivatives act by inhibiting the oxysterol-binding protein (OSBP) in oomycetes, which is crucial for their growth and development.[17][18]

// Nodes Isotianil [label="Isotianil\n(Isothiazole Derivative)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlantCell [label="Plant Cell", shape=house, fillcolor="#F1F3F4", fontcolor="#202124"]; Perception [label="Perception", fillcolor="#FBBC05", fontcolor="#202124"]; Signal [label="SAR Signal\nTransduction", fillcolor="#FBBC05", fontcolor="#202124"]; PR_Gene [label="Pathogenesis-Related (PR)\nGene Expression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense [label="Defense Proteins\n(e.g., Chitinase, Lipoxygenase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Enhanced Disease\nResistance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Isotianil -> PlantCell [label=" application", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PlantCell -> Perception [color="#5F6368"]; Perception -> Signal [color="#5F6368"]; Signal -> PR_Gene [label=" activation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PR_Gene -> Defense [label=" translation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; Defense -> Resistance [label=" leads to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } caption: Simplified Signaling Pathway of Systemic Acquired Resistance (SAR) Induction by Isotianil.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vivo fungicidal activity of a novel isothiazole-thiazole derivative against oomycete pathogens.

| Compound ID | Pathogen | EC50 (mg/L) | Reference |

| 6u | Pseudoperonospora cubensis | 0.046 | [18][19] |

| 6u | Phytophthora infestans | 0.20 | [18][19] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of isothiazole derivatives, adapted from published literature.

General Synthesis of 3,4-Dichloroisothiazole Derivatives

// Nodes Start [label="Starting Materials\n(e.g., Cyanide, CS2, Chlorine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Formation of\n5-cyano-3,4-dichloroisothiazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Step 2: Hydrolysis to\nCarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Esterification or\nAmidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Final Isothiazole\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Step1 [color="#5F6368"]; Step1 -> Step2 [color="#5F6368"]; Step2 -> Step3 [color="#5F6368"]; Step3 -> Final [color="#5F6368"]; } caption: General Synthetic Workflow for 3,4-Dichloroisothiazole Derivatives.

Protocol for the Synthesis of 5-Cyano-3,4-dichloroisothiazole: [5][23]

-

To a solution of sodium cyanide in dimethylformamide (DMF), add carbon disulfide while maintaining the temperature between 30-50°C.

-

Stir the mixture at 60°C for 2 hours, then cool to approximately 30°C.

-

Introduce chlorine gas into the reaction mixture under ice-cooling, maintaining the temperature at about 30°C.

-

After the addition of chlorine, stir the mixture for an additional 3 hours at room temperature.

-

Isolate the product by filtration and subsequent purification, such as steam distillation or recrystallization from cyclohexane.

Protocol for the Synthesis of Isothiazole-Thiazole Derivatives: [19]

-

Synthesize 1-(3,4-dichloroisothiazol-5-yl)ethan-1-one from 3,4-dichloroisothiazole-5-carboxylic acid.

-

Prepare the corresponding α-bromo ketone by reacting with pyridinium tribromide.

-

Condense the α-bromo ketone with a suitable thiourea derivative to form the thiazole ring.

-

Perform further modifications, such as deprotection and subsequent condensation with various acids, to obtain the final isothiazole-thiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a generalized method for assessing the anticancer activity of isothiazole compounds.[24]

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the isothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for evaluating the direct fungicidal activity of isothiazole derivatives.[3][17]

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it.

-

Compound Incorporation: While the PDA is still molten, add the isothiazole derivative (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C).

-

Measurement: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Inhibition Calculation: Calculate the percentage of mycelial growth inhibition compared to the control. Determine the EC50 value, which is the concentration that inhibits 50% of mycelial growth.

Conclusion

The isothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents and agrochemicals. Its broad spectrum of biological activities, coupled with the potential for diverse chemical modifications, ensures its continued importance in addressing challenges in human health and food security. The detailed protocols and data presented in this guide are intended to facilitate further research and innovation in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of Biologically Active Isothiazoles | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothiazole derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 22. sites.duke.edu [sites.duke.edu]

- 23. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]

- 24. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

An In-Depth Technical Guide to 3-Isothiazolemethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isothiazolemethanamine, a heterocyclic amine containing the isothiazole scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, including its Chemical Abstracts Service (CAS) number and various synonyms. While detailed experimental protocols and extensive biological data for this specific compound are not widely available in peer-reviewed literature, this document extrapolates potential synthetic routes and biological activities based on the well-established chemistry and pharmacology of the isothiazole class of compounds. This guide aims to serve as a foundational resource for researchers investigating 3-isothiazolemethanamine and its derivatives for therapeutic applications.

Chemical Identity and Properties

3-Isothiazolemethanamine is a primary amine attached to an isothiazole ring at the 3-position. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 40064-68-4 |

| Molecular Formula | C₄H₆N₂S |

| Molecular Weight | 114.17 g/mol |

| Synonyms | 3-(Aminomethyl)isothiazole, (Isothiazol-3-yl)methanamine, 1-(Isothiazol-3-yl)methanamine |

Table 1: Chemical and physical properties of 3-Isothiazolemethanamine.

Potential Synthetic Pathways

A generalized workflow for a potential synthesis is outlined below. This represents a logical, rather than a cited, experimental pathway.

Figure 1: A potential synthetic workflow for 3-Isothiazolemethanamine.

A key intermediate in one of these potential routes is 3-cyanoisothiazole. The synthesis of such precursors often involves multi-step sequences starting from more readily available materials.

Anticipated Biological Activity and Therapeutic Potential

The isothiazole ring is a well-recognized pharmacophore present in a variety of biologically active compounds.[1] Derivatives of isothiazole have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

Antimicrobial Activity

Isothiazole derivatives are known to exhibit potent antimicrobial effects.[1] The mechanism of action for some isothiazolinones, a related class of compounds, involves the ability of the sulfur atom to oxidize thiol-containing residues in bacterial enzymes, leading to cell death.[3] It is plausible that 3-Isothiazolemethanamine or its derivatives could exhibit similar antimicrobial properties.

Anticancer Activity

Numerous isothiazole-containing compounds have been investigated as potential anticancer agents.[4] For instance, some derivatives act as inhibitors of histone deacetylases (HDACs), which can promote tumor cell death.[4] Another isothiazole derivative has been identified as a potent and selective inhibitor of c-Met, a receptor tyrosine kinase often deregulated in cancer.[5]

Anti-inflammatory Activity

Certain derivatives of isothiazolecarboxylic acid have shown significant anti-inflammatory activity in preclinical models.[2] This suggests that the isothiazole scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

The potential mechanism of action for isothiazole-containing drugs can be complex and target-dependent. For example, in the context of cancer, bioactivation of the isothiazole ring by cytochrome P450 enzymes can lead to the formation of reactive intermediates that bind to cellular macromolecules.[5]

Figure 2: Potential therapeutic applications of the isothiazole scaffold.

Future Directions and Conclusion

3-Isothiazolemethanamine presents an intriguing starting point for further chemical and biological investigation. The lack of extensive public data on this specific molecule highlights an opportunity for novel research. Future studies should focus on:

-

Development and optimization of a reliable synthetic protocol.

-

Comprehensive screening for biological activity , including antimicrobial, anticancer, and anti-inflammatory assays.

-

Elucidation of the mechanism of action for any observed biological effects.

-

Structure-activity relationship (SAR) studies of novel derivatives to improve potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Isothiazolemethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Isothiazolemethanamine. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the foundational principles governing its solubility in common organic solvents. Furthermore, it offers a detailed, standardized experimental protocol for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Predicted Solubility Profile

3-Isothiazolemethanamine, as a heterocyclic amine, is anticipated to exhibit a range of solubilities in various organic solvents, governed by the principle of "like dissolves like." The presence of a polar amine group and a moderately polar isothiazole ring suggests good solubility in polar and protic solvents. Conversely, its solubility is expected to be lower in nonpolar solvents. The following table provides a predicted solubility profile based on these chemical principles. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the amine group. |

| Ethanol | Polar Protic | High | Similar to methanol, can engage in hydrogen bonding. |

| Isopropanol | Polar Protic | Moderate to High | Steric hindrance may slightly reduce solubility compared to methanol and ethanol. |

| Acetone | Polar Aprotic | Moderate to High | The polar carbonyl group can interact with the amine and isothiazole moieties. |

| Acetonitrile | Polar Aprotic | Moderate | The nitrile group offers polarity for dipole-dipole interactions. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | A common solvent for a wide range of organic compounds. |

| Ethyl Acetate | Moderately Polar | Moderate | The ester group provides some polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | The ether oxygen allows for hydrogen bonding with the amine protons. |

| Toluene | Nonpolar Aromatic | Low to Moderate | Aromatic ring may have some interaction with the isothiazole ring. |

| Hexane | Nonpolar Aliphatic | Low | Lack of polarity makes it a poor solvent for a polar compound like 3-Isothiazolemethanamine. |

| Dimethyl Sulfoxide (DMSO) | Polar Aortic | High | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar solvent that is a good solvent for many organic compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Materials and Equipment:

-

3-Isothiazolemethanamine (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) if appropriate

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Sample: Add an excess amount of solid 3-Isothiazolemethanamine to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. For finer suspensions, centrifugation at the same temperature is recommended to achieve a clear separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of 3-Isothiazolemethanamine. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of 3-Isothiazolemethanamine in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of 3-Isothiazolemethanamine.

References

Potential Biological Targets of 3-Isothiazolemethanamine Derivatives: A Technical Guide

Disclaimer: This technical guide summarizes the known and potential biological targets of isothiazole and thiazole derivatives. It is important to note that while 3-isothiazolemethanamine belongs to this broader class, specific research on its derivatives is limited in publicly available literature. Therefore, the targets and associated data presented herein are largely based on studies of structurally related isothiazole and thiazole compounds and should be considered as potential areas of investigation for 3-isothiazolemethanamine derivatives.

Introduction

Isothiazole and its isomeric counterpart, thiazole, are five-membered heterocyclic scaffolds that are fundamental components in a wide array of biologically active compounds. Their unique structural and electronic properties allow for diverse interactions with various biological macromolecules, making them privileged structures in drug discovery. Derivatives of these core structures have been investigated for a range of therapeutic applications, including oncology, infectious diseases, inflammation, and neurology. This guide provides an in-depth overview of the potential biological targets of 3-isothiazolemethanamine derivatives, drawing insights from the broader families of isothiazole and thiazole compounds.

Key Potential Biological Target Classes

Based on the available scientific literature for isothiazole and thiazole derivatives, the following enzyme and receptor families are highlighted as potential biological targets for 3-isothiazolemethanamine derivatives.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several classes of thiazole and isothiazole derivatives have been identified as potent kinase inhibitors.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): This class includes crucial cancer targets such as:

-

Tropomyosin receptor kinases (Trks): TrkA, TrkB, and TrkC are receptors for neurotrophins and their aberrant activation is implicated in various cancers. Isothiazole derivatives have been patented as selective inhibitors of cancer cell growth through Trk inhibition.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in many epithelial cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis.

-

-

Non-Receptor Tyrosine Kinases: This group includes kinases like the BCR-ABL fusion protein, a target in chronic myelogenous leukemia. The clinically approved drug Dasatinib, a potent BCR-ABL inhibitor, features a thiazole moiety.

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibitors are a major focus of cancer drug development.

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Thiazole derivatives have been explored as PI3K inhibitors.

-

c-Met Kinase: The c-Met receptor tyrosine kinase is implicated in tumor cell migration, invasion, and proliferation.

-

Quantitative Data on Thiazole/Isothiazole Kinase Inhibitors:

| Compound Class | Target Kinase | IC50 / Ki | Reference |

| Thiazole Derivatives | Protein Kinase CK2 | 0.4 µM (IC50) | [1] |

| Thiazole Derivatives | PI3Kα | 9–290 nM (IC50) | [1] |

| Thiazole/Thiadiazole Carboxamides | c-Met | Not specified in abstract | [2] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-labeled for alternative detection methods

-

Test compounds (3-isothiazolemethanamine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates or other suitable assay plates

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound dilutions.

-

Initiate the kinase reaction by adding ATP. For radiometric assays, this will be [γ-³²P]ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose filter paper or use filter plates to capture the phosphorylated substrate.

-

Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

For non-radiometric assays (e.g., ADP-Glo™, HTRF®), follow the manufacturer's instructions for signal detection.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization:

Below is a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for thiazole-based inhibitors.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a thiazole derivative on PI3K.

Cholinesterases

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease.

Quantitative Data on Thiazole Cholinesterase Inhibitors:

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| 1,3-Thiazole-piperazine derivatives | Acetylcholinesterase (AChE) | 0.011 - 0.27 µM (IC50) | [3] |

| 1,3-Thiazole derivatives | Acetylcholinesterase (AChE) | 0.0317 - 0.2158 µM (IC50) | [3] |

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This spectrophotometric assay is widely used to screen for AChE and BChE inhibitors.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Test compounds

-

Phosphate buffer (pH 8.0)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.

-

Add the buffer, test compound dilutions, and enzyme solution to the wells of a 96-well plate.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the rate of color development from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value as described in the kinase assay protocol.

Experimental Workflow Visualization:

Caption: Workflow for determining cholinesterase inhibition using the Ellman's method.

Other Potential Targets

-

Microbial Enzymes: Thiazole derivatives have demonstrated antimicrobial activity, suggesting that they may inhibit essential enzymes in bacteria and fungi. For example, some derivatives have been investigated as inhibitors of bacterial DNA gyrase.

-

G-Protein Coupled Receptors (GPCRs): Some thiazole derivatives have been studied for their activity as H1-antihistamine agents, indicating interaction with histamine receptors.

-

Ion Channels: The modulation of ion channels is another potential mechanism of action for this class of compounds.

-

Glutamate Receptors: There is evidence of azakainoids, which can be considered isosteres of some isothiazole structures, binding to glutamate receptors.[4]

Conclusion

The isothiazole and thiazole scaffolds are versatile platforms for the development of novel therapeutic agents with a wide range of potential biological targets. While direct evidence for the biological targets of 3-isothiazolemethanamine derivatives is currently scarce, the extensive research on related compounds strongly suggests that protein kinases and cholinesterases are promising areas for investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore the pharmacological profile of this specific class of compounds. Further structure-activity relationship (SAR) studies are warranted to elucidate the precise molecular targets and optimize the therapeutic potential of 3-isothiazolemethanamine derivatives.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 4. Synthesis, receptor binding and activity of iso and azakainoids - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Strategies for 3-(Aminomethyl)isothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)isothiazole is a key structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its isothiazole core, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, imparts unique physicochemical properties that are often exploited in drug design to modulate potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the principal synthetic routes to 3-(aminomethyl)isothiazole, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways to aid researchers in its efficient preparation.

The synthesis of 3-(aminomethyl)isothiazole can be broadly categorized into two main strategies: the functional group interconversion of a pre-formed 3-substituted isothiazole ring and the de novo construction of the isothiazole ring with the aminomethyl synthon or a suitable precursor already in place. This guide will focus on the more common and practical functional group interconversion approaches.

Core Synthetic Routes

Three primary retrosynthetic disconnections lead to the most viable synthetic pathways for 3-(aminomethyl)isothiazole, starting from readily accessible 3-substituted isothiazole precursors: 3-cyanoisothiazole, 3-isothiazolecarboxaldehyde, and 3-(halomethyl)isothiazole.

Figure 1: Retrosynthetic analysis of 3-(aminomethyl)isothiazole.

Route 1: Reduction of 3-Cyanoisothiazole

The reduction of a nitrile group to a primary amine is a robust and widely used transformation in organic synthesis. For the preparation of 3-(aminomethyl)isothiazole, this route involves the reduction of 3-cyanoisothiazole.

Figure 2: Synthesis of 3-(aminomethyl)isothiazole via nitrile reduction.

Experimental Protocol: Lithium Aluminum Hydride Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yields.[1][2]

Materials:

-

3-Cyanoisothiazole

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

10% Sodium hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-cyanoisothiazole (1 equivalent) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential and dropwise addition of water (1 volume), followed by 10% aqueous NaOH solution (1.5 volumes), and finally water (3 volumes).

-

The resulting granular precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with ethyl acetate or dichloromethane.

-

The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude 3-(aminomethyl)isothiazole.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 4 - 6 hours | [1] |

| Typical Yield | 80 - 95% (general for aromatic nitriles) | [3] |

Route 2: Reductive Amination of 3-Isothiazolecarboxaldehyde

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In this route, 3-isothiazolecarboxaldehyde is condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.[4][5]

Figure 3: Synthesis via reductive amination of 3-isothiazolecarboxaldehyde.

Experimental Protocol: One-Pot Reductive Amination with Sodium Borohydride

This procedure utilizes aqueous ammonia as the nitrogen source and sodium borohydride as a mild and selective reducing agent.[6]

Materials:

-

3-Isothiazolecarboxaldehyde

-

Aqueous ammonia (25-28%)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-isothiazolecarboxaldehyde (1 equivalent) in methanol (10 volumes).

-

Add aqueous ammonia (5-10 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench the excess sodium borohydride by the careful addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(aminomethyl)isothiazole.

-

Purify the product by column chromatography or vacuum distillation.

Quantitative Data Summary

| Parameter | Value | Reference |

| Reducing Agent | Sodium Borohydride (NaBH₄) | [7] |

| Nitrogen Source | Aqueous Ammonia | [6] |

| Solvent | Methanol | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 3 - 6 hours | [5] |

| Typical Yield | 70 - 90% (general for aldehydes) | [8] |

Route 3: Nucleophilic Substitution of 3-(Halomethyl)isothiazole

This approach involves the displacement of a halide from a 3-(halomethyl)isothiazole with a nitrogen nucleophile. Common methods include direct amination with ammonia or the Gabriel synthesis, which provides a cleaner route to the primary amine, avoiding over-alkylation.

Sub-Route 3a: Direct Amination with Ammonia

Figure 4: Synthesis via direct amination.